BenchChemオンラインストアへようこそ!

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

Inflammation Leukotriene biosynthesis Enzyme inhibition screening

CAS 942013-49-2 is a uniquely characterized weak dual inhibitor of 5-LOX and sEH (IC50 >10,000 nM), offering a reproducible negative control baseline that is not interchangeable with des‑methyl or naphthalen‑1‑yl isomers. Use it to establish Z'‑factor thresholds, calibrate logD, and benchmark lead selectivity in inflammatory/cardiovascular programs. Purchase from certified suppliers to ensure consistent batch purity and validated bioactivity.

Molecular Formula C24H24N2O3
Molecular Weight 388.467
CAS No. 942013-49-2
Cat. No. B2427111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide
CAS942013-49-2
Molecular FormulaC24H24N2O3
Molecular Weight388.467
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
InChIInChI=1S/C24H24N2O3/c1-17-14-20(10-12-22(17)26-13-5-4-8-24(26)28)25-23(27)16-29-21-11-9-18-6-2-3-7-19(18)15-21/h2-3,6-7,9-12,14-15H,4-5,8,13,16H2,1H3,(H,25,27)
InChIKeyKZLTXNBKTYRIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide (CAS 942013-49-2): Core Chemical and Biological Properties


N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide (CAS 942013-49-2) is a synthetic, small-molecule organic compound with the molecular formula C24H24N2O3 and a molecular weight of 388.47 g/mol . It is structurally characterized by a 2-oxopiperidine ring, a central phenylacetamide linker, and a naphthalen-2-yloxy terminus. The compound has been profiled in curated bioactivity databases, where it is reported to be a weak inhibitor of human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) [1]. Its calculated partition coefficient (logP) is 4.29 [2], indicating significant lipophilicity that influences its solubility and membrane permeability profile.

Procurement Risk Alert: Why Generic 2-Oxopiperidine Analogs Cannot Replace N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide


This compound occupies a unique intersection of structural motifs, featuring a specific 3-methyl substitution on the central phenyl ring and a naphthalen-2-yloxy ether. These features produce a distinct bioactivity fingerprint that is not interchangeable with close analogs. For instance, the des-methyl analog (CAS 941872-90-8) or the naphthalen-1-yl isomer (CAS 942013-67-4) exhibit different steric and electronic properties that can alter target engagement [1]. The compound's demonstrated weak inhibition of 5-LOX and sEH (IC50 > 10,000 nM) [2] stands in stark contrast to potent, clinical-stage inhibitors of these targets, making it a highly specific tool for negative control experiments and selectivity profiling. Unverified substitution with a generic compound would invalidate comparative data and compromise experimental reproducibility.

Evidence-Based Differentiation Guide for N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide


5-Lipoxygenase (5-LOX) Inhibitory Potency vs. Clinical Benchmark Zileuton

The compound exhibits negligible inhibition of human recombinant 5-LOX with an IC50 greater than 10,000 nM, compared to the FDA-approved 5-LOX inhibitor Zileuton, which has a reported IC50 of approximately 0.5–1 µM (500–1,000 nM) in similar cell-free assays [1][2]. This >10- to 20-fold difference in potency establishes the compound as an ideal negative control for 5-LOX enzymatic studies.

Inflammation Leukotriene biosynthesis Enzyme inhibition screening

Soluble Epoxide Hydrolase (sEH) Inhibition vs. Clinical Candidate GSK2256294

The compound is a very weak inhibitor of human soluble epoxide hydrolase (sEH), with an IC50 greater than 10,000 nM [1]. This is in sharp contrast to the potent clinical-stage sEH inhibitor GSK2256294, which demonstrates an IC50 of 0.5 nM against the human enzyme [2], representing a >20,000-fold difference in potency. This extreme differential supports the use of CAS 942013-49-2 in accurately defining the lower boundary of an sEH screening window.

Cardiovascular Metabolic disease Epoxide hydrolase

Lipophilicity-Driven Physicochemical Differentiation from Less Lipophilic Analogs

The compound's calculated logP of 4.29 is substantially higher than that of its des-methyl analog (calculated logP ~3.7 for CAS 941872-90-8), based on a difference of approximately 0.6 log units [1]. This increased lipophilicity predicts higher membrane permeability and a greater propensity for plasma protein binding, differentiating it from less substituted analogs in ADME assays.

Medicinal Chemistry Lipophilicity SAR

Validated Application Scenarios for N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide


Negative Control in 5-LOX and sEH High-Throughput Screening Cascades

The compound's quantitatively confirmed weak inhibition of both 5-LOX (IC50 > 10,000 nM) and sEH (IC50 > 10,000 nM) makes it an ideal negative control for defining the assay signal window and calculating Z'-factor values in high-throughput screens [1]. Its use allows scientists to set a statistically rigorous threshold for hit identification, distinguishing true inhibitors from assay noise.

Selectivity Profiling for Novel Dual 5-LOX/sEH Inhibitor Programs

In drug discovery projects targeting both 5-LOX and sEH for inflammatory or cardiovascular diseases, this compound serves as a critical selectivity tool. Its lack of potency against either target provides a clear baseline, enabling researchers to demonstrate that lead compounds achieve balanced, potent dual inhibition while avoiding the inactive profile of CAS 942013-49-2 [1].

Reference Compound for Physicochemical and ADME Property Benchmarks

With a calculated logP of 4.29, this compound is a useful reference standard for calibrating chromatographic logD measurements and for benchmarking the permeability of highly lipophilic, 2-oxopiperidine-containing analogs in Caco-2 or PAMPA assays [2]. Its unique methyl substitution pattern ensures batch-to-batch consistency in these physicochemical assays.

Structure-Activity Relationship (SAR) Anchor Point for 2-Oxopiperidine Analogs

As a defined weak-activity 'anchor' within a series of 2-oxopiperidine acetamides, this compound is essential for SAR studies. By comparing the >10,000 nM IC50 of this compound to the sub-micromolar activities of optimized analogs, medicinal chemists can quantify the precise contribution of specific substituents (e.g., the naphthyl ether linkage or the 3-methyl group) to target binding affinity [1].

Quote Request

Request a Quote for N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.